molecular formula C5H9NO6S B2919473 2-amino-3-(carboxymethylsulfonyl)propanoic Acid CAS No. 20960-91-2

2-amino-3-(carboxymethylsulfonyl)propanoic Acid

Cat. No. B2919473
CAS RN: 20960-91-2
M. Wt: 211.19
InChI Key: PSVSDDKFFZCXRC-UHFFFAOYSA-N
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Description

“2-amino-3-(carboxymethylsulfonyl)propanoic Acid” is a compound that falls under the category of amino acids . Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .

Scientific Research Applications

Corrosion Inhibition

Amino acids based corrosion inhibitors, including derivatives of 2-amino-3-(carboxymethylsulfonyl)propanoic Acid, have been synthesized and investigated for their effectiveness in protecting mild steel against corrosion. These inhibitors, characterized by their unique imidazolium zwitterions structure, demonstrate significant inhibition efficiency, with one study reporting up to 96.08% efficiency at low concentrations. Electrochemical impedance and potentiodynamic polarization methods, alongside quantum chemical parameters and molecular dynamics simulations, have been utilized to study their reactivity and adsorption behavior, revealing that these zwitterions act as either cathodic or mixed-type inhibitors depending on their structure (Srivastava et al., 2017).

Propionic Acid Recovery

The recovery of propionic acid from aqueous solutions, a crucial process for various industries, has been enhanced through the use of specific extractants like Aliquat 336 in combination with different diluents. Studies focus on the distribution coefficient, loading ratios, and equilibrium complexation constants to optimize the extraction process. This research is pivotal for designing efficient reactive extraction processes for propionic acid recovery, demonstrating the potential of chemical extraction methods over physical ones (Keshav et al., 2009).

Polymer Science

In polymer science, the synthesis methods for 3-(aminothiocarbonylthio)propanoic acids, intermediates in creating biologically active 2-thioxo-1,3thiazan-4-ones, highlight the versatility of 2-amino-3-(carboxymethylsulfonyl)propanoic Acid derivatives. These methods, which include the dithiocarbamate approach, emphasize the potential for rapid synthesis, impacting the development of new materials and pharmaceuticals (Orlinskii, 1996).

properties

IUPAC Name

2-amino-3-(carboxymethylsulfonyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO6S/c6-3(5(9)10)1-13(11,12)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVSDDKFFZCXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(carboxymethylsulfonyl)propanoic Acid

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